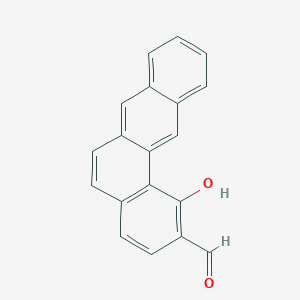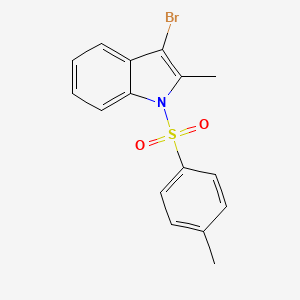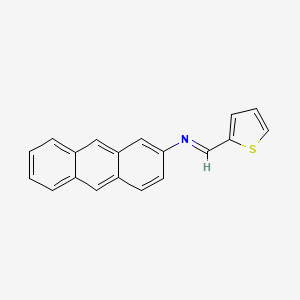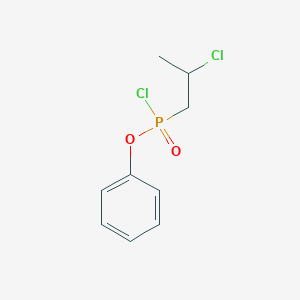![molecular formula C22H19ClO2S B14182934 3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol CAS No. 918645-09-7](/img/structure/B14182934.png)
3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol is a chemical compound characterized by its unique structure, which includes a benzyloxy group, a sulfanyl group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol typically involves the following steps:
Formation of the Benzyloxybenzaldehyde Intermediate: This step involves the reaction of benzyl alcohol with benzaldehyde in the presence of a catalyst to form 4-benzyloxybenzaldehyde.
Synthesis of the Chlorophenyl Intermediate: The next step involves the chlorination of a phenyl ring to form 2-chlorophenyl.
Coupling Reaction: The final step involves the coupling of the benzyloxybenzaldehyde intermediate with the chlorophenyl intermediate in the presence of a sulfanyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 4-Benzyloxybenzaldehyde
- 3-(4-Chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-2-propen-1-one
Uniqueness
3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol is unique due to its combination of benzyloxy, sulfanyl, and chlorophenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
918645-09-7 |
|---|---|
Formule moléculaire |
C22H19ClO2S |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
3-[2-chloro-4-(4-phenylmethoxyphenyl)sulfanylphenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C22H19ClO2S/c23-22-15-21(11-8-18(22)7-4-14-24)26-20-12-9-19(10-13-20)25-16-17-5-2-1-3-6-17/h1-13,15,24H,14,16H2 |
Clé InChI |
LTXYLRPRGVXOAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)SC3=CC(=C(C=C3)C=CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)

![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)



